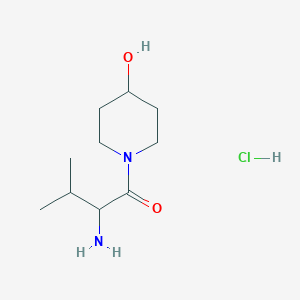
Ethyl 3-amino-6-chloropyridine-2-carboxylate
描述
Ethyl 3-amino-6-chloropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and an ethyl ester group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-chloropyridine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 3-amino-6-chloropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used. The reactions are conducted under atmospheric pressure and room temperature.
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or organic solvents is used. The reactions are performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is this compound.
Oxidation Reactions: The major product is ethyl 3-nitro-6-chloropyridine-2-carboxylate.
科学研究应用
Ethyl 3-amino-6-chloropyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: It is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 3-amino-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering the conformation of receptors, and modulating signal transduction pathways.
相似化合物的比较
Ethyl 3-amino-6-chloropyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-chloropyridine-2-carboxylate: Similar structure but with the chlorine atom at the 4-position.
Ethyl 3-amino-6-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-amino-6-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 3-amino-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWETQREORXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)
![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)

![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)
